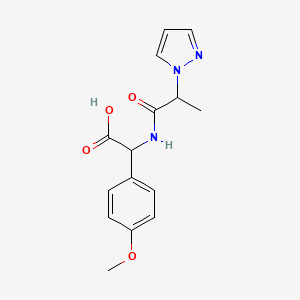![molecular formula C14H14N4O3 B6663033 1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663033.png)
1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring, a triazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid typically involves multiple steps:
Formation of the Triazole Moiety: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Cyclopropane Ring Formation: The cyclopropane ring can be introduced through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Acylation and Amidation: The final steps involve the acylation of the triazole with a suitable acyl chloride, followed by amidation to introduce the amino group and the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or cyclopropanes.
Scientific Research Applications
1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, or anti-microbial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole moiety can engage in hydrogen bonding or π-π interactions, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
4-phenyltriazole derivatives: Compounds with similar triazole moieties used in various chemical and biological applications.
Uniqueness
1-[[2-(4-Phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a triazole and a cyclopropane ring in the same molecule is relatively rare, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[[2-(4-phenyltriazol-1-yl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-12(15-14(6-7-14)13(20)21)9-18-8-11(16-17-18)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H,15,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMAOJGADYBYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Methoxyphenyl)-2-[[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]amino]acetic acid](/img/structure/B6662953.png)
![2-(4-Methoxyphenyl)-2-[(1-propan-2-ylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B6662967.png)
![2-(4-Methoxyphenyl)-2-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6662975.png)
![2-[(5-Tert-butyl-1,2-oxazole-3-carbonyl)amino]-2-(4-methoxyphenyl)acetic acid](/img/structure/B6662981.png)

![2-(4-Methoxyphenyl)-2-[[2-(2-oxoazocan-1-yl)acetyl]amino]acetic acid](/img/structure/B6662993.png)
![2-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]acetic acid](/img/structure/B6662995.png)
![1-[[2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663003.png)
![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663010.png)
![1-[2-[(4-Chlorophenyl)sulfonylamino]propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663017.png)
![1-[3-(3-Nitrophenyl)propanoylamino]cyclopropane-1-carboxylic acid](/img/structure/B6663022.png)
![1-[[2-(2-Benzylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663041.png)
![1-[[2-(3-Acetylphenoxy)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B6663046.png)
![1-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6663053.png)
